molecular formula C11H10ClN3OS2 B5963477 2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5963477
M. Wt: 299.8 g/mol
InChI Key: ZIPJEBHVCKTLID-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the thioamide family and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been found to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can exert its pharmacological effects by modulating various biochemical and physiological processes in the body. For example, this compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Furthermore, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its wide range of pharmacological activities. This compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties, making it a versatile tool for researchers. Additionally, the synthesis method for this compound is relatively simple and has a good yield.
However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is its potential toxicity. Studies have shown that this compound can induce liver and kidney damage in high doses. Therefore, it is important for researchers to use caution when handling this compound and to conduct appropriate toxicity studies.

Future Directions

There are several future directions for the research on 2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One potential area of research is the development of this compound as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation.
Another area of research is the potential use of this compound as a neuroprotective agent. Studies have shown that 2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Furthermore, there is a need for further investigation into the potential toxicity of this compound and its long-term effects on the body. This will help to ensure that this compound can be used safely in future research and clinical applications.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that exhibits a wide range of pharmacological activities. Its potential therapeutic applications make it a promising candidate for further research and development. However, caution must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its long-term effects on the body.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-chlorobenzenethiol with 2-amino-5-methyl-1,3,4-thiadiazole in the presence of acetic anhydride. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product. This synthesis method has been reported to have a good yield and is relatively simple to perform.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been found to exhibit a wide range of pharmacological activities. It has been reported to possess anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. Additionally, this compound has shown potential as a therapeutic agent for the treatment of cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-7-14-15-11(18-7)13-10(16)6-17-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPJEBHVCKTLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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